molecular formula C14H10F2O3S B1346328 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-78-4

2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No. B1346328
CAS RN: 898778-78-4
M. Wt: 296.29 g/mol
InChI Key: DWRJPKCOJJNVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, also known as 2,5-Difluorobenzoyl-1,3-dioxolan-2-ylthiophene, is a fluorinated thiophene derivative that has been extensively studied in recent years due to its potential applications in the fields of organic synthesis, materials science, and pharmaceuticals. This compound is a highly versatile building block for many organic molecules, and its unique properties make it an attractive choice for a variety of applications. In

Scientific Research Applications

Synthesis and Characterization of Thiophene Derivatives

Thiophene derivatives have been synthesized and characterized for various applications. For instance, the synthesis of thiophene derivatives has been explored to understand the mechanisms involved in generating complex organic structures, such as in the work by Pozo et al. (2021), where they studied ketocarbene versus hetaryne intermediates from thiophene derivatives for potential applications in organic synthesis (Pozo et al., 2021).

Applications in Electrochromic Devices

Thiophene derivatives have been utilized in the development of electrochromic devices. Hu et al. (2019) designed and synthesized novel asymmetric structure monomers based on carbazole-EDOT and dithienylpyrrole derivatives, demonstrating potential applications in electrochromic devices due to their fast switching time, reasonable optical contrast, and good coloration efficiency (Hu et al., 2019).

Organic Electronics and Polymer Synthesis

The photoinduced electron transfer reactions of highly conjugated thiophene derivatives have been studied for their applications in initiating cationic polymerization and conjugated polymer formation, as reported by Aydoğan et al. (2012). These findings highlight the potential of thiophene derivatives in the development of advanced materials for organic electronics (Aydoğan et al., 2012).

Luminescent Materials and Solar Cells

Thiophene derivatives have also been explored for their luminescent properties and applications in solar cells. The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes by Coelho et al. (2015) showcase the potential of these materials in developing luminescent materials and their use in solar cells (Coelho et al., 2015).

Fluorene-based Polymers for Electro-Optical Applications

Palai et al. (2014) synthesized fluorene-based conjugated poly(arylene ethynylene)s containing heteroaromatic bicycles, such as thiophene derivatives, for electro-optical applications. These materials demonstrate significant promise in the field of polymer light-emitting diodes (LEDs) and organic electronics, highlighting the versatility of thiophene derivatives in advanced material science (Palai et al., 2014).

properties

IUPAC Name

(2,5-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3S/c15-8-1-2-10(16)9(7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRJPKCOJJNVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641963
Record name (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS RN

898778-78-4
Record name (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.